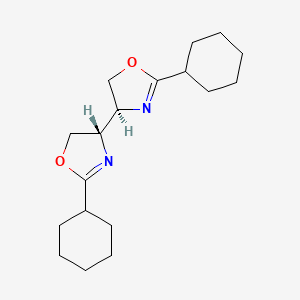
(4S,4'S)-2,2'-Dicyclohexyl-4,4',5,5'-tetrahydro-4,4'-bioxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a chemical compound known for its unique structural properties. This compound is characterized by the presence of two oxazole rings, each fused with a cyclohexane ring. The stereochemistry of the compound is defined by the (4S,4’S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable diacid chloride, followed by cyclization to form the oxazole rings. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles with different oxidation states.
Reduction: Reduction reactions can convert the oxazole rings into more saturated heterocycles.
Substitution: The compound can participate in substitution reactions where functional groups on the cyclohexane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated heterocyclic compounds.
Scientific Research Applications
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole is unique due to its specific stereochemistry and the presence of cyclohexane rings, which impart distinct physical and chemical properties. These features differentiate it from other similar compounds and contribute to its specific applications and reactivity.
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(4S)-2-cyclohexyl-4-[(4S)-2-cyclohexyl-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)17-19-15(11-21-17)16-12-22-18(20-16)14-9-5-2-6-10-14/h13-16H,1-12H2/t15-,16-/m1/s1 |
InChI Key |
NFSGJBRKEFVCAC-HZPDHXFCSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=N[C@H](CO2)[C@H]3COC(=N3)C4CCCCC4 |
Canonical SMILES |
C1CCC(CC1)C2=NC(CO2)C3COC(=N3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















